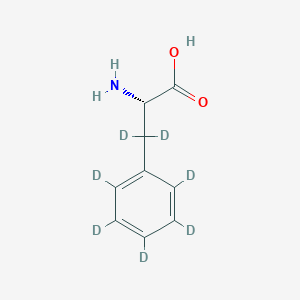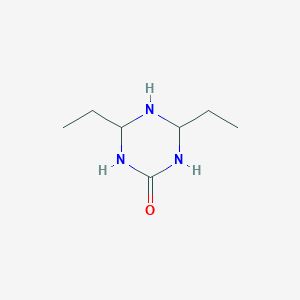
4,6-Diethyl-1,3,5-triazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethyl-1,3,5-triazinan-2-one, also known as DETANO, is a nitrogenous compound that has been widely used in scientific research. It is a member of the nitric oxide (NO) donor family, which has been shown to have significant therapeutic potential in various diseases. DETANO is a potent vasodilator, meaning it can increase blood flow to the tissues, making it a valuable tool in cardiovascular research.
Mécanisme D'action
4,6-Diethyl-1,3,5-triazinan-2-one releases NO upon decomposition, which activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and plays a crucial role in the regulation of blood flow. The activation of guanylate cyclase by NO also leads to the inhibition of platelet aggregation and the relaxation of smooth muscle cells. The mechanism of action of 4,6-Diethyl-1,3,5-triazinan-2-one is similar to that of other NO donors, such as sodium nitroprusside and glyceryl trinitrate.
Effets Biochimiques Et Physiologiques
The main biochemical and physiological effect of 4,6-Diethyl-1,3,5-triazinan-2-one is vasodilation. It increases blood flow to the tissues, which can be beneficial in various diseases, such as hypertension, angina, and peripheral vascular disease. 4,6-Diethyl-1,3,5-triazinan-2-one has also been shown to inhibit platelet aggregation, which can be helpful in preventing thrombotic events. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been shown to have anti-inflammatory effects and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,6-Diethyl-1,3,5-triazinan-2-one is its potency as a vasodilator. It can induce rapid and significant changes in blood flow, making it a valuable tool in cardiovascular research. 4,6-Diethyl-1,3,5-triazinan-2-one is also relatively stable and can be stored for extended periods, making it convenient for laboratory use. However, 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations. It is sensitive to light and heat, which can cause decomposition and the release of NO. Therefore, it is essential to handle 4,6-Diethyl-1,3,5-triazinan-2-one with care and store it properly. Additionally, the use of 4,6-Diethyl-1,3,5-triazinan-2-one can be challenging in some experiments, as it can interfere with the measurement of other biochemical parameters.
Orientations Futures
There are several future directions for research on 4,6-Diethyl-1,3,5-triazinan-2-one. One area of interest is the development of new NO donors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of NO donors in cancer treatment. Additionally, the use of NO donors in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an emerging field of research. Finally, the role of NO donors in the regulation of immune function and inflammation is an area of interest that requires further investigation.
Conclusion:
In conclusion, 4,6-Diethyl-1,3,5-triazinan-2-one is a valuable tool in scientific research, particularly in cardiovascular research. It has potent vasodilatory effects and can increase blood flow to the tissues. 4,6-Diethyl-1,3,5-triazinan-2-one has been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. It has also been shown to have anti-inflammatory effects and to promote wound healing. While 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations, it remains a valuable tool in laboratory research, and there are several future directions for research on NO donors, including 4,6-Diethyl-1,3,5-triazinan-2-one.
Méthodes De Synthèse
The synthesis of 4,6-Diethyl-1,3,5-triazinan-2-one involves the reaction of diethylamine with sodium nitrite in the presence of sulfuric acid. The reaction yields a mixture of nitrous oxide and 4,6-Diethyl-1,3,5-triazinan-2-one. The two compounds can be separated by distillation, and the pure 4,6-Diethyl-1,3,5-triazinan-2-one can be obtained by recrystallization. The synthesis method is relatively simple and can be performed in most chemistry laboratories.
Applications De Recherche Scientifique
4,6-Diethyl-1,3,5-triazinan-2-one has been used extensively in scientific research, particularly in cardiovascular research. It has been shown to have potent vasodilatory effects, which makes it a valuable tool in the study of blood flow regulation. 4,6-Diethyl-1,3,5-triazinan-2-one has also been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been used in the study of NO-mediated toxicity in cancer cells and the potential therapeutic effects of NO donors in cancer treatment.
Propriétés
Numéro CAS |
119171-47-0 |
|---|---|
Nom du produit |
4,6-Diethyl-1,3,5-triazinan-2-one |
Formule moléculaire |
C7H15N3O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
4,6-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) |
Clé InChI |
IGZQWLQHKBAJLZ-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(=O)N1)CC |
SMILES canonique |
CCC1NC(NC(=O)N1)CC |
Synonymes |
1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



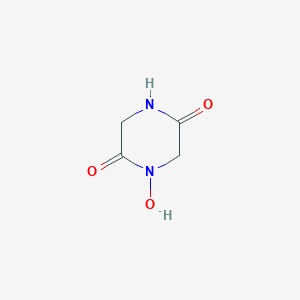


![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)


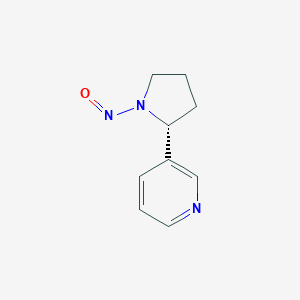
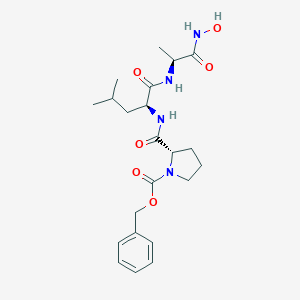
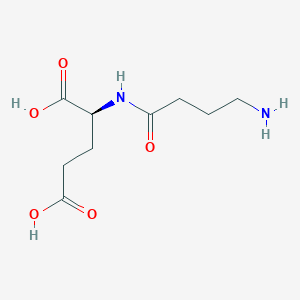
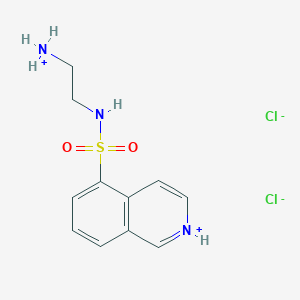
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
